molecular formula C9H12O5 B13787559 3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid CAS No. 738532-01-9

3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid

Cat. No.: B13787559
CAS No.: 738532-01-9
M. Wt: 200.19 g/mol
InChI Key: WLSZYJUIBGDWMQ-UHFFFAOYSA-N
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Description

2,3-Oxiranedicarboxylicacid,monocyclopentylester(9CI) is an organic compound with the molecular formula C9H12O5 It is a derivative of oxirane, featuring a cyclopentyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Oxiranedicarboxylicacid,monocyclopentylester(9CI) typically involves the reaction of oxirane with cyclopentanol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of 2,3-Oxiranedicarboxylicacid,monocyclopentylester(9CI) may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Oxiranedicarboxylicacid,monocyclopentylester(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2,3-Oxiranedicarboxylicacid,monocyclopentylester(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Oxiranedicarboxylicacid,monocyclopentylester(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Oxiranedicarboxylicacid,dimethylester
  • 2,3-Oxiranedicarboxylicacid,diethylester
  • 2,3-Oxiranedicarboxylicacid,monobutylester

Uniqueness

2,3-Oxiranedicarboxylicacid,monocyclopentylester(9CI) is unique due to its cyclopentyl ester group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

738532-01-9

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

3-cyclopentyloxycarbonyloxirane-2-carboxylic acid

InChI

InChI=1S/C9H12O5/c10-8(11)6-7(14-6)9(12)13-5-3-1-2-4-5/h5-7H,1-4H2,(H,10,11)

InChI Key

WLSZYJUIBGDWMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)C2C(O2)C(=O)O

Origin of Product

United States

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